molecular formula C20H14FNO5 B11198037 2-Oxotetrahydrofuran-3-yl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

2-Oxotetrahydrofuran-3-yl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B11198037
M. Wt: 367.3 g/mol
InChI Key: FZFWLMDFNCVUND-UHFFFAOYSA-N
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Description

2-OXOOXOLAN-3-YL 2-(4-FLUOROPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group and an isoquinoline carboxylate moiety

Preparation Methods

The synthesis of 2-OXOOXOLAN-3-YL 2-(4-FLUOROPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the oxolan and isoquinoline derivatives, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-OXOOXOLAN-3-YL 2-(4-FLUOROPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-OXOOXOLAN-3-YL 2-(4-FLUOROPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

Molecular Formula

C20H14FNO5

Molecular Weight

367.3 g/mol

IUPAC Name

(2-oxooxolan-3-yl) 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate

InChI

InChI=1S/C20H14FNO5/c21-12-5-7-13(8-6-12)22-11-16(14-3-1-2-4-15(14)18(22)23)19(24)27-17-9-10-26-20(17)25/h1-8,11,17H,9-10H2

InChI Key

FZFWLMDFNCVUND-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1OC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

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